Cas no 403-39-4 (1-Fluoro-4-isopropylbenzene)

1-Fluoro-4-isopropylbenzene is a fluorinated aromatic compound characterized by the presence of a fluorine atom and an isopropyl group on the benzene ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates. The fluorine substituent enhances stability and influences reactivity, while the isopropyl group contributes to lipophilicity, aiding in solubility control. The compound is commonly employed in cross-coupling reactions and as a building block for agrochemicals and specialty chemicals. Its well-defined reactivity profile and compatibility with various reaction conditions make it a versatile reagent in fine chemical synthesis. Proper handling is recommended due to its organic halide nature.
1-Fluoro-4-isopropylbenzene structure
1-Fluoro-4-isopropylbenzene structure
Product Name:1-Fluoro-4-isopropylbenzene
CAS No:403-39-4
MF:C9H11F
MW:138.182046175003
MDL:MFCD00017969
CID:332221
PubChem ID:96559
Update Time:2025-10-30

1-Fluoro-4-isopropylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-4-isopropylbenzene
    • Benzene,1-fluoro-4-(1-methylethyl)-
    • 1-fluoro-4-propan-2-ylbenzene
    • 4-FLUOROCUMENE
    • NSC 79875
    • p-Fluorocumene
    • p-Isopropylfluorobenzene
    • DTXSID50193310
    • 4-FLUORO-1-ISOPROPYLBENZENE
    • 4-Fluoroisopropylbenzene
    • A856650
    • NS00043752
    • AKOS006283785
    • 403-39-4
    • NSC-79875
    • CS-0186343
    • NSC79875
    • AS-17981
    • EINECS 206-957-2
    • Benzene, 1-fluoro-4-(1-methylethyl)-
    • 1-fluoro-4-(1-methylethyl)benzene
    • FT-0692482
    • SCHEMBL84956
    • YBM64YYA8J
    • MFCD00017969
    • UNII-YBM64YYA8J
    • N12171
    • 1-fluoro-4-isopropyl-benzene
    • DTXCID60115801
    • XZISOEPNTDOUEA-UHFFFAOYSA-N
    • MDL: MFCD00017969
    • Inchi: 1S/C9H11F/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
    • InChI Key: XZISOEPNTDOUEA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 138.08400
  • Monoisotopic Mass: 138.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 90.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 0.9783 g/cm3 (20 ºC)
  • Boiling Point: 153-155 ºC
  • Flash Point: 33.9±6.2 ºC,
  • Refractive Index: 1.4741 (589.3 nm 20 ºC)
  • Solubility: Almost insoluble (0.022 g/l) (25 º C),
  • PSA: 0.00000
  • LogP: 2.94910

1-Fluoro-4-isopropylbenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Fluoro-4-isopropylbenzene Production Method

1-Fluoro-4-isopropylbenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:403-39-4)1-Fluoro-4-isopropylbenzene
Order Number:A856650
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):228.0/652.0
Email:sales@amadischem.com

Additional information on 1-Fluoro-4-isopropylbenzene

1-Fluoro-4-isopropylbenzene: A Comprehensive Overview

1-Fluoro-4-isopropylbenzene (CAS No. 403-39-4) is a chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, also referred to as para-fluoro-isopropylbenzene, is characterized by its unique structure, which combines a fluorine atom and an isopropyl group attached to a benzene ring. The benzene ring serves as the central framework, with the fluorine atom located at the para position relative to the isopropyl group. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and applications.

The synthesis of 1-fluoro-4-isopropylbenzene typically involves a multi-step process, often starting with the fluorination of an aromatic compound. Recent advancements in fluorination techniques have enabled more efficient and selective synthesis methods. For instance, the use of electrophilic fluorination under controlled conditions has been reported to yield high-purity samples of this compound. Additionally, researchers have explored the application of catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct this molecule with greater precision.

One of the most notable applications of 1-fluoro-4-isopropylbenzene lies in its role as an intermediate in pharmaceutical development. The compound's fluorine atom contributes to its lipophilicity, which is a desirable property in drug design for improving bioavailability. Recent studies have highlighted its potential as a building block for developing antiviral agents and anticancer drugs. For example, researchers have utilized this compound to synthesize analogs that exhibit potent inhibitory activity against viral enzymes and tumor growth factors.

Beyond pharmaceuticals, 1-fluoro-4-isopropylbenzene has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to undergo polymerization under specific conditions has led to the creation of materials with enhanced thermal stability and mechanical properties. Recent research has focused on incorporating this compound into polymeric systems for use in high-performance electronics and aerospace applications.

The electronic properties of 1-fluoro-4-isopropylbenzene make it an interesting candidate for use in organic electronics. The fluorine atom introduces electron-withdrawing effects, which can modulate the electronic characteristics of the molecule. This property has been exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). For instance, studies have demonstrated that derivatives of this compound can serve as efficient charge transport layers in OLED devices, enhancing their performance and longevity.

In terms of environmental impact, recent investigations have examined the biodegradation and toxicity profiles of 1-fluoro-4-isopropylbenzene. While preliminary data suggest that it is not inherently toxic at low concentrations, further research is required to fully understand its long-term effects on ecosystems. Regulatory agencies are increasingly emphasizing the need for comprehensive risk assessments for chemicals like this one to ensure their safe use and disposal.

Looking ahead, the continued exploration of 1-fluoro-4-isopropylbenzene is expected to unlock new opportunities across diverse industries. Its unique combination of electronic and structural properties positions it as a versatile building block for innovative chemical compounds. As research progresses, it is anticipated that this compound will play an even more prominent role in advancing scientific discovery and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:403-39-4)1-Fluoro-4-isopropylbenzene
A856650
Purity:99%/99%
Quantity:25g/100g
Price ($):228.0/652.0
Email